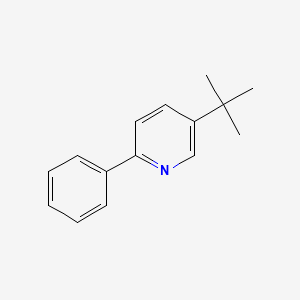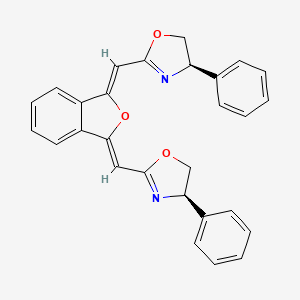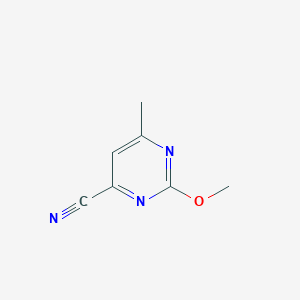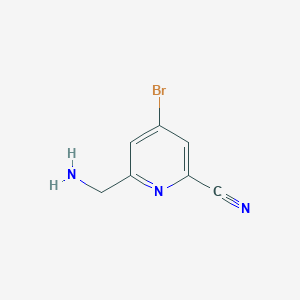
6-(Aminomethyl)-4-bromopyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Aminomethyl)-4-bromopicolinonitrile is an organic compound that belongs to the class of picolinonitriles This compound is characterized by the presence of an aminomethyl group at the 6th position and a bromine atom at the 4th position on the picolinonitrile ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-bromopicolinonitrile typically involves multi-step organic reactions. One common method includes the bromination of picolinonitrile followed by the introduction of the aminomethyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The aminomethylation can be carried out using formaldehyde and ammonium chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of 6-(Aminomethyl)-4-bromopicolinonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
6-(Aminomethyl)-4-bromopicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution: Formation of substituted picolinonitriles.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Coupling: Formation of biaryl compounds.
科学研究应用
6-(Aminomethyl)-4-bromopicolinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-(Aminomethyl)-4-bromopicolinonitrile depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity.
相似化合物的比较
Similar Compounds
4-Bromopicolinonitrile: Lacks the aminomethyl group, making it less versatile in certain reactions.
6-(Aminomethyl)picolinonitrile: Lacks the bromine atom, affecting its reactivity in substitution and coupling reactions.
4-Chloro-6-(aminomethyl)picolinonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
6-(Aminomethyl)-4-bromopicolinonitrile is unique due to the presence of both the aminomethyl and bromine groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs.
属性
分子式 |
C7H6BrN3 |
|---|---|
分子量 |
212.05 g/mol |
IUPAC 名称 |
6-(aminomethyl)-4-bromopyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H,3,9H2 |
InChI 键 |
VFSDNEBTFJEGMS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1CN)C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone](/img/structure/B13671202.png)
![9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13671208.png)
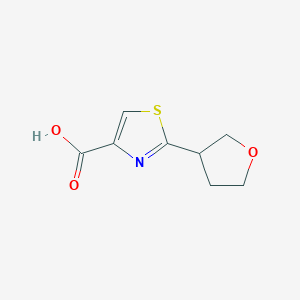
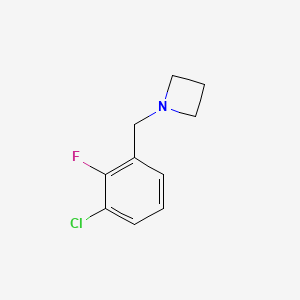
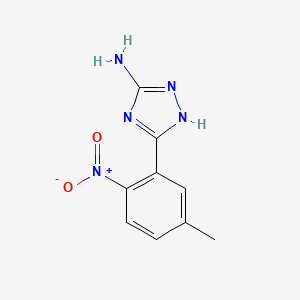
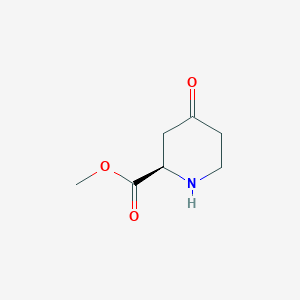
![7-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B13671244.png)


